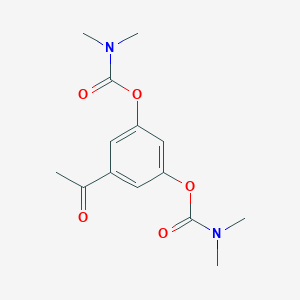

5-Acetyl-1,3-phenylene bis(dimethylcarbamate)

Description

5-Acetyl-1,3-phenylene bis(dimethylcarbamate) (CAS: 81732-48-1) is a substituted benzene derivative featuring an acetyl group at the 5-position and dimethylcarbamate groups at the 1- and 3-positions. It is primarily recognized as Impurity E(EP) in the synthesis of Bambuterol Hydrochloride, a β₂-adrenergic agonist used in respiratory therapies . The compound’s structural complexity arises from its carbamate functionalities, which influence its stability, solubility, and reactivity in pharmaceutical formulations.

Properties

IUPAC Name |

[3-acetyl-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-9(17)10-6-11(20-13(18)15(2)3)8-12(7-10)21-14(19)16(4)5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWHLMRXPNOZQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30231300 | |

| Record name | 5-Acetyl-1,3-phenylene bis(dimethylcarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81732-48-1 | |

| Record name | C,C′-(5-Acetyl-1,3-phenylene) bis(N,N-dimethylcarbamate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81732-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetyl-1,3-phenylene bis(dimethylcarbamate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081732481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetyl-1,3-phenylene bis(dimethylcarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-acetyl-1,3-phenylene bis(dimethylcarbamate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Acetyl-1,3-phenylene bis(dimethylcarbamate) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD6YHN2NDF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Direct Carbamoylation with Dimethylcarbamoyl Chloride

The most straightforward method involves treating 5-acetylresorcinol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine or pyridine. The base deprotonates the phenolic hydroxyl groups, enabling nucleophilic attack on the carbamoyl chloride.

Reaction Conditions

-

Solvent: Anhydrous dichloromethane or tetrahydrofuran

-

Molar Ratio: 1:2.2 (5-acetylresorcinol to dimethylcarbamoyl chloride)

-

Temperature: 0–25°C

-

Time: 12–24 hours

Mechanism

The reaction proceeds via an mechanism, with the base neutralizing HCl to drive the equilibrium toward product formation.

Yield and Purity

Mitsunobu Reaction for Carbamate Installation

While less common, the Mitsunobu reaction offers an alternative route using diethyl azodicarboxylate (DEAD) and triphenylphosphine to transfer a dimethylcarbamoyl group from a hydroxyl precursor.

Procedure

-

Substrate: 5-Acetylresorcinol

-

Reagents: Dimethylcarbamoyl alcohol, DEAD, triphenylphosphine

-

Solvent: Tetrahydrofuran

-

Temperature: 0°C to room temperature

Advantages

-

Enables carbamate formation under mild conditions.

Limitations

-

Lower efficiency due to steric hindrance from the acetyl group.

-

Requires stoichiometric amounts of DEAD and triphenylphosphine, increasing cost.

Directed Ortho Metalation (DoM) Strategies

The acetyl group at position 5 serves as a directing group for regioselective functionalization. Using O-carbamate-directed metalation, lithiation occurs at positions 1 and 3, followed by quenching with dimethylcarbamoyl chloride.

Steps

-

Protection: Convert 5-acetylresorcinol to its bis-O-trimethylsilyl ether.

-

Lithiation: Treat with n-butyllithium at −78°C in tetrahydrofuran.

-

Electrophilic Quenching: Introduce dimethylcarbamoyl chloride to form the carbamate groups.

-

Deprotection: Remove trimethylsilyl groups using aqueous HCl.

Key Considerations

-

Strict temperature control (−78°C) prevents acetyl group decomposition.

-

Trimethylsilyl protection avoids undesired side reactions at hydroxyl sites.

Analytical Validation and Impurity Profiling

High-Performance Liquid Chromatography (HPLC)

The compound’s purity is assessed using a Newcrom R1 column (4.6 × 150 mm, 5 µm) with a mobile phase of acetonitrile/water/phosphoric acid (50:50:0.1 v/v) at 1.0 mL/min.

Chromatographic Parameters

Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry confirms the molecular ion peak at m/z 294.1216 ([M+H]), consistent with the molecular formula .

Industrial-Scale Synthesis and Challenges

Process Optimization

Impurity Control

Common impurities include:

-

Mono-carbamate Intermediate: Arises from incomplete reaction.

-

Acetyl Group Derivatives: Formed via hydrolysis or oxidation.

Mitigation Strategies

-

In-Process Monitoring: Real-time HPLC tracking of reaction progress.

-

Crystallization: Ethanol/water mixtures remove polar impurities.

The preparation of 5-acetyl-1,3-phenylene bis(dimethylcarbamate) leverages carbamoylation and directed metalation strategies to achieve high regioselectivity and purity. While nucleophilic substitution remains the most scalable method, emerging techniques like flow chemistry and catalytic carbamate transfer promise to enhance efficiency. Rigorous analytical validation ensures compliance with pharmaceutical standards, underscoring the compound’s role as a critical reference material in drug development .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-1,3-phenylene bis(dimethylcarbamate) can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Synthesis of Therapeutic Agents

5-Acetyl-1,3-phenylene bis(dimethylcarbamate) serves as an intermediate in the synthesis of bambuterol, a long-acting β-adrenoceptor agonist used in asthma treatment. The compound undergoes a series of reactions starting from 3',5'-dihydroxyacetophenone and dimethylcarbamoyl chloride to yield bambuterol through halogenation and catalytic hydrogenation processes . This highlights its importance in developing respiratory therapeutics.

Pharmacokinetics Research

The compound is utilized in pharmacokinetic studies due to its stability and ability to form derivatives that can be analyzed for their metabolic pathways. Its role as a prodrug for terbutaline allows researchers to investigate the pharmacological effects and safety profiles of long-acting bronchodilators .

High-Performance Liquid Chromatography (HPLC)

5-Acetyl-1,3-phenylene bis(dimethylcarbamate) can be effectively separated using reverse-phase HPLC methods. The Newcrom R1 column is particularly noted for its efficiency in isolating this compound under simple conditions using a mobile phase consisting of acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry compatibility) . This technique is scalable and suitable for preparative separation, making it valuable for both analytical and preparative chemistry.

Impurity Isolation

The compound's properties allow it to be used in the isolation of impurities during the synthesis of pharmaceuticals. By employing specific chromatographic techniques, researchers can ensure the purity of active pharmaceutical ingredients (APIs), which is critical for regulatory compliance and safety .

Mechanism of Action

The mechanism of action of 5-Acetyl-1,3-phenylene bis(dimethylcarbamate) involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pharmaceutical Impurities

a) 5-[(1RS)-1-Hydroxyethyl]-1,3-phenylene Bis(dimethylcarbamate) (CAS: 112935-93-0)

- Structural Difference : The acetyl group in 5-Acetyl-1,3-phenylene bis(dimethylcarbamate) is replaced by a hydroxyethyl group.

- Role : This compound is designated as Impurity D(EP) in Bambuterol Hydrochloride synthesis, likely an intermediate formed prior to acetylation .

- This may affect its retention time in chromatographic analyses during impurity profiling.

b) 5-Acetyl-4-bromo-1,3-phenylene Bis(dimethylcarbamate) (CAS: 837420-15-2)

- Structural Difference : A bromine atom is added at the 4-position of the benzene ring.

c) 5-Acetyl-1,3-phenylene Diacetate

Functional Group Variations in Non-Pharmaceutical Analogs

a) 5-Methoxycarbonyl-1,3-phenylene Bis [4-(4-n-alkylbiphenyl-4′-carbonyloxy)-Benzoates]

- Structural Features : A methoxycarbonyl group at the 5-position and extended ester-linked biphenyl chains.

- Applications : These derivatives exhibit liquid crystalline (mesomorphic) properties due to their rigid biphenyl moieties, unlike the pharmaceutical impurity profile of 5-Acetyl-1,3-phenylene bis(dimethylcarbamate) .

b) Bis(5-carboxy-1,3-phenylene)-32-crown-10

Data Table: Key Structural and Functional Comparisons

Research Implications

The structural nuances of 5-Acetyl-1,3-phenylene bis(dimethylcarbamate) and its analogs underscore the importance of substituent effects in pharmaceutical impurity profiling. For instance:

- Regulatory Significance : Detection and quantification of such impurities (e.g., via HPLC or LC-MS) are critical for compliance with pharmacopeial standards (EP, USP) .

Biological Activity

5-Acetyl-1,3-phenylene bis(dimethylcarbamate) is a compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data regarding its biological effects, mechanisms of action, and applications.

- Molecular Formula : C14H18N2O5

- Molecular Weight : 294.308 g/mol

- CAS Number : 81732-48-1

- InChI Key : WTWHLMRXPNOZQX-UHFFFAOYSA-N

Research indicates that 5-acetyl-1,3-phenylene bis(dimethylcarbamate) may exhibit its biological effects through several mechanisms:

- Cytotoxicity : Studies have demonstrated that compounds with similar structural features can induce cytotoxic effects in various cancer cell lines. The compound's ability to alkylate thiols may enhance its cytotoxic potential, particularly in non-adherent cell types such as lymphocytes and certain tumor cells .

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells. For instance, the activation of caspases has been linked to the induction of apoptosis by structurally related compounds .

Anticancer Properties

Several studies have explored the anticancer properties of 5-acetyl-1,3-phenylene bis(dimethylcarbamate) and related compounds:

- Cell Line Studies : In vitro studies have assessed the cytotoxicity of this compound against various human tumor cell lines. For example, a study indicated significant growth inhibition in human Molt 4/C8 and CEM T-lymphocyte cells when treated with similar dimethylcarbamate derivatives .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Lung Inflammation Model : In research involving lipopolysaccharide (LPS)-induced lung inflammation, derivatives of 5-acetyl-1,3-phenylene bis(dimethylcarbamate) demonstrated a dose-dependent reduction in inflammatory markers such as IL-1β in bronchoalveolar lavage fluid .

Data Table: Summary of Biological Activities

Case Study 1: Cytotoxic Synergism

A study examined the cytotoxic effects of various dimethylcarbamate derivatives on human cancer cell lines. The results indicated that compounds with multiple sites for thiol alkylation exhibited enhanced potency compared to those with fewer reactive sites. This suggests that structural modifications can significantly influence the biological activity of carbamate derivatives .

Case Study 2: Anti-inflammatory Mechanism

In a model of acute lung injury induced by LPS, a derivative of 5-acetyl-1,3-phenylene bis(dimethylcarbamate) showed promising results in reducing inflammation. The compound's ability to lower pro-inflammatory cytokines was notable, indicating potential therapeutic applications in treating lung disorders .

Q & A

Q. What are the recommended methodologies for synthesizing 5-Acetyl-1,3-phenylene bis(dimethylcarbamate) with high purity?

Synthesis typically involves carbamate formation via reaction of phenolic hydroxyl groups with dimethylcarbamoyl chloride under anhydrous conditions. Key steps include:

- Reagent selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the carbamoyl chloride intermediate.

- Temperature control : Maintain 0–5°C during the reaction to prevent side reactions.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

- Purity validation : Confirm via HPLC using a C18 column and UV detection at 254 nm, with a mobile phase of acetonitrile/water (70:30) and 0.1% trifluoroacetic acid .

Q. How can researchers characterize the stability of 5-Acetyl-1,3-phenylene bis(dimethylcarbamate) under varying storage conditions?

Stability studies should follow these protocols:

- Thermal stability : Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen to determine decomposition temperatures.

- Hydrolytic sensitivity : Incubate samples in buffered solutions (pH 3–9) at 25°C and 40°C for 14 days, monitoring degradation via LC-MS.

- Light sensitivity : Expose solid and dissolved samples to UV-A (320–400 nm) and quantify photodegradation products using NMR .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

- High-resolution mass spectrometry (HRMS) : Detect impurities at ppm levels using electrospray ionization (ESI) in positive ion mode.

- Nuclear magnetic resonance (NMR) : Employ -NMR (if fluorinated impurities exist) or -DEPT for structural elucidation.

- Gas chromatography (GC) : Coupled with flame ionization detection (FID) for volatile byproducts .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing derivatives of 5-Acetyl-1,3-phenylene bis(dimethylcarbamate)?

- Quantum chemical calculations : Use density functional theory (DFT) to model reaction intermediates and transition states (e.g., B3LYP/6-31G* level).

- Reaction path sampling : Apply nudged elastic band (NEB) methods to identify low-energy pathways for carbamate bond formation.

- Machine learning integration : Train models on existing reaction datasets to predict optimal catalysts (e.g., tertiary amines) and solvent systems .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s degradation kinetics?

- Statistical validation : Perform ANOVA to assess discrepancies between predicted (Arrhenius model) and observed degradation rates.

- Sensitivity analysis : Identify variables (e.g., solvent polarity, temperature gradients) causing deviations using Monte Carlo simulations.

- Cross-validation : Compare results with analogous carbamate compounds (e.g., aryl dimethylcarbamates) to isolate compound-specific factors .

Q. How can researchers design experiments to probe the compound’s interaction with biological macromolecules?

- Surface plasmon resonance (SPR) : Immobilize proteins (e.g., serum albumin) on gold chips to measure binding affinity () in real time.

- Molecular docking : Use AutoDock Vina to simulate interactions with enzyme active sites (e.g., acetylcholinesterase).

- Fluorescence quenching assays : Titrate the compound with tryptophan-containing proteins and monitor emission spectra at 340 nm .

Methodological Frameworks

Q. Table 1. Key Analytical Methods and Detection Limits

| Technique | Application | Detection Limit | Reference |

|---|---|---|---|

| HPLC-UV | Purity assessment | 0.1 µg/mL | |

| LC-MS (Q-TOF) | Degradation product profiling | 10 ppb | |

| -NMR | Structural confirmation | 1 mol% |

Q. Table 2. Stability Under Accelerated Conditions

| Condition | Degradation (%) | Major Byproduct |

|---|---|---|

| pH 3, 40°C, 14 days | 12.5 ± 1.2 | Acetylated phenol |

| UV-A, 7 days | 8.3 ± 0.7 | Oxidized carbamate |

| Dry N₂, 60°C | <2 | None detected |

Cross-Disciplinary Considerations

- Environmental impact : Assess hydrolysis products’ ecotoxicity using Daphnia magna bioassays (OECD 202 guidelines) .

- Regulatory compliance : Align synthesis protocols with EPA’s Chemical Data Reporting (CDR) requirements for carbamate derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.